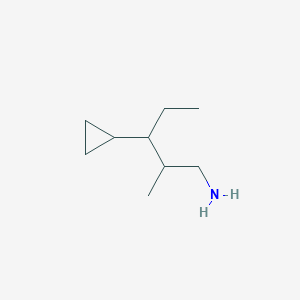

3-Cyclopropyl-2-methylpentan-1-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

3-cyclopropyl-2-methylpentan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19N/c1-3-9(7(2)6-10)8-4-5-8/h7-9H,3-6,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKBNKGBUBUICHT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1CC1)C(C)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 3 Cyclopropyl 2 Methylpentan 1 Amine

Historical and Modern Approaches to the Synthesis of Primary Cyclopropylamines

The synthesis of primary cyclopropylamines has evolved from classical rearrangement reactions to sophisticated metal-catalyzed and electrochemical methods. These amines are valuable building blocks in pharmaceuticals and agrochemicals. chemrxiv.org Traditional methods include the Curtius rearrangement of cyclopropyl (B3062369) acyl azides and metal-catalyzed cyclopropanations using carbenoids. chemrxiv.org More recent developments have provided more direct and efficient routes to this important class of compounds.

A significant advancement in cyclopropylamine (B47189) synthesis is the Kulinkovich-Szymoniak reaction, which is a modification of the Kulinkovich reaction. organic-chemistry.orgsynarchive.com This methodology allows for the preparation of primary cyclopropylamines from the reaction of nitriles with Grignard reagents, such as ethylmagnesium halides, in the presence of a stoichiometric amount of titanium(IV) isopropoxide. organic-chemistry.orgorganic-chemistry.org

The reaction proceeds through the formation of a titanacyclopropane intermediate from the Grignard reagent and the titanium alkoxide. organic-chemistry.orgacsgcipr.org This intermediate reacts with the nitrile to form an azatitanacycle. A crucial subsequent step involves the use of a Lewis acid to efficiently convert this azatitanacycle into the desired primary cyclopropylamine. organic-chemistry.org Without the Lewis acid activation, the reaction predominantly yields ketones. organic-chemistry.org The use of substituted Grignard reagents in this reaction can lead to the formation of 1,2-disubstituted cyclopropylamines, albeit with moderate diastereoselectivity, which often requires chromatographic separation of diastereomers. chemrxiv.orgorganic-chemistry.org

| Feature | Description |

| Reaction Type | Titanium-mediated cyclopropanation |

| Substrates | Nitriles, Grignard Reagents (e.g., EtMgBr) |

| Key Reagent | Titanium(IV) isopropoxide |

| Key Step | Lewis acid-mediated conversion of azatitanacycle |

| Product | Primary cyclopropylamines |

| Stereoselectivity | Moderate diastereoselectivity for substituted cyclopropylamines organic-chemistry.org |

Reductive amination is a versatile and widely used method for synthesizing amines, which involves the conversion of a carbonyl group (aldehyde or ketone) to an amine through an intermediate imine. wikipedia.orgmasterorganicchemistry.com For the synthesis of primary amines, ammonia (B1221849) is used as the nitrogen source. nih.govsci-hub.se This approach is particularly attractive for preparing branched primary amines from the corresponding ketones.

The process involves two main steps: the formation of an imine from the reaction of the carbonyl compound with ammonia, followed by the reduction of the imine to the amine. wikipedia.org These steps can be performed sequentially in a one-pot reaction. wikipedia.org A variety of reducing agents can be employed, including sodium borohydride, sodium cyanoborohydride, and catalytic hydrogenation over platinum, palladium, or nickel catalysts. wikipedia.orgorganic-chemistry.orgorganic-chemistry.org Sodium triacetoxyborohydride (B8407120) is noted as a particularly mild and selective reducing agent for this transformation. organic-chemistry.org Recent advancements have focused on developing reusable catalysts based on earth-abundant metals like iron and cobalt to make the process more sustainable and cost-effective. nih.govsci-hub.seorganic-chemistry.org A key challenge in the reductive amination of primary amines is preventing over-alkylation, which leads to the formation of secondary and tertiary amines as byproducts. masterorganicchemistry.comorganic-chemistry.org

| Method | Carbonyl Source | Nitrogen Source | Reducing Agent | Catalyst Example |

| Direct Reductive Amination | Ketones, Aldehydes | Ammonia (aq.) | H₂ | Iron, Cobalt, Nickel nih.govorganic-chemistry.org |

| Hydride Reduction | Ketones, Aldehydes | Ammonia | NaBH₄, NaBH₃CN, NaBH(OAc)₃ masterorganicchemistry.comorganic-chemistry.org | Ti(OiPr)₄ (Lewis Acid) masterorganicchemistry.comorganic-chemistry.org |

Electrophilic amination offers a complementary strategy to nucleophilic substitution and reductive amination for the formation of C-N bonds. wikipedia.org This method involves the reaction of a carbon nucleophile, such as a Grignard reagent or an organolithium species, with an electrophilic nitrogen source. wikipedia.orgumich.edu

The electrophilic aminating agents are typically hydroxylamine (B1172632) derivatives bearing an electron-withdrawing group, such as O-acylhydroxylamines or O-sulfonylhydroxylamines. wikipedia.org These reagents facilitate the transfer of an "NH₂" group to the carbanion. This approach is particularly valuable for the synthesis of sterically hindered amines, which can be difficult to prepare via traditional Sₙ2 reactions. wikipedia.org For instance, bulky organozinc reagents can react with O-acylhydroxylamines in the presence of a copper(II) catalyst to yield hindered amines. wikipedia.org The reaction of organometallic reagents with various electrophilic aminating agents can produce primary amines, hydrazines, or azides, depending on the specific reagent used. wikipedia.orgumich.edu

In the quest for greener and more practical synthetic methods, electrochemical approaches have gained significant interest. thieme-connect.com A notable development is the electro-induced Hofmann rearrangement for the synthesis of cyclopropylamines from readily available cyclopropyl amides. thieme-connect.comthieme-connect.comresearchgate.net This method serves as a sustainable alternative to the classical Hofmann rearrangement, which requires stoichiometric amounts of hazardous and corrosive reagents like bromine and sodium hydroxide (B78521). thieme-connect.com

The electrochemical reaction is typically conducted in an undivided cell under galvanostatic conditions. thieme-connect.comthieme-connect.com This process has been shown to convert a range of 1-substituted cyclopropyl amides into the corresponding amines (via a carbamate (B1207046) intermediate) in moderate to excellent yields, ranging from 23% to 94%. thieme-connect.comthieme-connect.comresearchgate.net The use of electricity as a "traceless" reagent minimizes waste generation, positioning this method as an environmentally friendly and complementary approach to existing synthetic routes for cyclopropylamines. thieme-connect.com

Stereoselective and Enantioselective Synthesis of 3-Cyclopropyl-2-methylpentan-1-amine

The synthesis of 3-cyclopropyl-2-methylpentan-1-amine in an enantiomerically pure form is a significant challenge, as the molecule contains two chiral centers. Achieving high stereocontrol requires the use of asymmetric synthesis methodologies. Key strategies include the enantioselective reductive amination of a prochiral ketone precursor or the use of chiral auxiliaries.

A plausible approach involves the asymmetric reductive amination of 3-cyclopropyl-2-methylpentan-1-one. Another strategy, detailed in patent literature for similar structures, employs a chiral auxiliary. For example, the condensation of a ketone (like cyclopropyl methyl ketone) with a chiral amine (such as (S)-(-)-α-phenylethylamine) forms a chiral imine intermediate. google.com Subsequent diastereoselective reduction of this imine, followed by removal of the chiral auxiliary (debenzylation), can yield the desired enantiomerically enriched primary amine. google.com

Asymmetric catalysis is the most powerful tool for the efficient synthesis of chiral molecules. rsc.org For chiral amines, two primary catalytic strategies are dominant: transition metal catalysis and organocatalysis. nih.govrsc.org

Transition Metal-Catalyzed Reactions: Metal-catalyzed enantioselective reductive amination (ERA) of ketones provides a direct route to chiral primary amines. thieme-connect.comthieme-connect.com This transformation can be achieved using catalysts based on iridium or ruthenium, complexed with chiral ligands. researchgate.net A major challenge in this area is the reversible formation of unstable NH-imine intermediates and the strong coordination of nitrogen-containing species to the metal center, which can inhibit catalysis. thieme-connect.comthieme-connect.com Another highly effective method is the asymmetric hydrogenation of prochiral imines, which has been successfully implemented on an industrial scale. nih.gov This approach relies on chiral catalysts, often featuring transition metals like iridium or rhodium coordinated to chiral phosphorus ligands. nih.gov

Organocatalysis: In recent years, organocatalysis has emerged as a complementary approach to metal catalysis. rsc.org Chiral primary amines derived from natural sources, such as amino acids or Cinchona alkaloids, have been developed as highly versatile and powerful catalysts for a wide range of enantioselective transformations. rsc.org These catalysts can activate substrates through the formation of enamine or iminium ion intermediates. youtube.com For example, chiral aldehydes can catalyze the asymmetric α-functionalization of N-unprotected amino esters via imine activation, demonstrating the potential of organocatalysis in constructing complex chiral amine derivatives. nih.gov

Chiral Auxiliary-Based Routes to Enantiopure Amines

The synthesis of enantiomerically pure amines can be effectively guided by the temporary incorporation of a chiral auxiliary. wikipedia.org This strategy involves attaching an achiral substrate to a chiral molecule, which then directs the stereochemical outcome of subsequent reactions. After establishing the desired stereocenters, the auxiliary is cleaved and can often be recovered for reuse. wikipedia.org

For a molecule like 3-Cyclopropyl-2-methylpentan-1-amine, a common approach would involve an Evans oxazolidinone auxiliary or a pseudoephedrine-based auxiliary. nih.gov The synthesis could commence by acylating the chiral auxiliary with a carboxylic acid precursor, such as 3-cyclopropyl-2-methylpentanoic acid. The auxiliary then provides a sterically hindered environment that directs the diastereoselective introduction of substituents. For instance, an α-alkylation to set the C2-methyl stereocenter can be achieved with high diastereoselectivity.

Another well-regarded method utilizes tert-butanesulfinamide as a chiral auxiliary. This approach involves the condensation of the auxiliary with a ketone or aldehyde to form an N-sulfinyl imine. The subsequent addition of a Grignard reagent or other organometallic nucleophile proceeds with high diastereoselectivity, dictated by the chiral sulfinyl group. acs.orgnih.gov Cleavage of the sulfinamide under acidic conditions yields the enantiopure primary amine. acs.orgnih.gov

Table 1: Common Chiral Auxiliaries and Their Applications in Amine Synthesis

| Chiral Auxiliary | Typical Application | Key Features |

|---|---|---|

| Evans Oxazolidinones | Asymmetric alkylation of acylated derivatives | High diastereoselectivity; reliable and well-studied. researchgate.net |

| Pseudoephedrine / Pseudoephenamine | Asymmetric alkylation of derived amides | Forms crystalline intermediates; high stereocontrol. nih.gov |

| (R)- or (S)-tert-Butanesulfinamide | Addition to N-sulfinyl imines | Versatile for a wide range of amines; stable auxiliary. acs.org |

| Camphorsultam | Asymmetric Diels-Alder, alkylations, aldol (B89426) reactions | High stereochemical control; robust and crystalline. wikipedia.org |

Diastereoselective Synthesis of 3-Cyclopropyl-2-methylpentan-1-amine Precursors

Achieving the correct relative and absolute stereochemistry in the precursors to 3-Cyclopropyl-2-methylpentan-1-amine is critical. Diastereoselective synthesis aims to control the formation of diastereomers, which is essential when a molecule has multiple stereocenters.

One powerful strategy is the catalytic asymmetric cyclopropanation of a precursor alkene. For instance, a derivative of (E)-2-methylpent-3-enoic acid could be subjected to cyclopropanation using a chiral catalyst, such as a cobalt or rhodium complex, to install the cyclopropyl group with high diastereo- and enantioselectivity. nih.govdicp.ac.cnnih.gov The existing methyl group at the alpha position can influence the facial selectivity of the carbene addition to the double bond.

Alternatively, the carbon backbone can be constructed using diastereoselective aldol or Michael reactions. A substrate-controlled approach could involve the conjugate addition of a cyclopropyl organometallic reagent to an α,β-unsaturated carbonyl compound already containing the C2-methyl stereocenter. The existing stereocenter directs the incoming nucleophile to one face of the molecule, thereby establishing the relative stereochemistry at C3. Subsequent modification of the carbonyl group would lead to the desired amine. Modern methods for diastereoselective cyclopropanation also include exploiting dicationic adducts from unactivated alkenes, which react with carbon pronucleophiles to form the three-membered ring with high diastereoselectivity. nih.gov

Chemoenzymatic Approaches to Chiral Amines

Chemoenzymatic synthesis, which combines chemical and biological transformations, offers a highly efficient and selective route to chiral amines under mild, environmentally friendly conditions. dtu.dk The key step for synthesizing 3-Cyclopropyl-2-methylpentan-1-amine via this method would be the asymmetric reductive amination of the corresponding prochiral ketone, 3-cyclopropyl-2-methylpentan-1-one.

Two main classes of enzymes are particularly effective for this transformation:

ω-Transaminases (ω-TAs): These enzymes catalyze the transfer of an amino group from an amine donor (like isopropylamine) to a ketone acceptor. The reaction is highly stereoselective, often producing the amine product with excellent enantiomeric excess (>99% ee). dovepress.comresearchgate.net

Amine Dehydrogenases (AmDHs): AmDHs catalyze the direct reductive amination of ketones using ammonia as the amine source and a nicotinamide (B372718) cofactor (NADH or NADPH) as the reductant. dovepress.comnih.gov Protein engineering has expanded the substrate scope of AmDHs to include bulkier ketones. dovepress.comnih.gov

A potential chemoenzymatic route would begin with the chemical synthesis of the precursor ketone. This could be achieved through methods like the Kulinkovich cyclopropanation of an appropriate ester. The resulting ketone is then subjected to enzymatic amination to yield the target chiral amine. researchgate.net

Table 2: Comparison of Biocatalysts for Asymmetric Amination

| Enzyme Type | Reaction | Amine Source | Reductant | Key Advantages |

|---|---|---|---|---|

| ω-Transaminase (ω-TA) | Asymmetric Amination | Amine Donor (e.g., Isopropylamine) | None (cofactor recycled in situ) | High stereoselectivity, broad substrate scope. dtu.dk |

| Amine Dehydrogenase (AmDH) | Reductive Amination | Ammonia | NAD(P)H | High atom economy, generates water as the only byproduct. nih.gov |

Novel Synthetic Routes via Strategic Functionalization of Cyclopropyl or Alkyl Chains

Modern synthetic chemistry provides novel avenues for constructing complex molecules through strategic functionalization, which could be applied to 3-Cyclopropyl-2-methylpentan-1-amine.

One innovative approach involves the functionalization of cyclopropane (B1198618) derivatives themselves. Recent research has demonstrated palladium-catalyzed cross-coupling of heteroatom-stabilized cyclopropyl organobismuth nucleophiles, which proceeds under mild, base-free conditions. digitellinc.com A synthesis could be envisioned where a functionalized pentylamine is coupled with such a cyclopropyl nucleophile in a late-stage reaction. Another strategy involves the ring-opening of N-cyclopropyl-amides, which can be rearranged to form other functionalized structures, offering a pathway to manipulate the core structure after initial cyclopropane formation. researchgate.netrsc.org

A second novel strategy could employ the stereoselective ring-opening of cyclopropenes. The reaction of a cyclopropene (B1174273) with an iron-aminyl radical can produce highly substituted acyclic alkenes stereoselectively. nih.gov This intermediate could then be further elaborated and reduced to form the target saturated amine, providing precise control over the substitution pattern. Such radical-mediated transformations represent a departure from traditional two-electron pathways and broaden the scope of accessible molecular architectures. nih.gov

Green Chemistry Principles and Atom Economy in the Production of 3-Cyclopropyl-2-methylpentan-1-amine

Green chemistry principles are essential for developing sustainable and environmentally responsible synthetic processes. rsc.org These principles can be assessed using various metrics, including Atom Economy (AE), Process Mass Intensity (PMI), and the Environmental Factor (E-Factor). rsc.orgnih.gov

Atom Economy (AE): Measures the efficiency of a reaction in converting reactant atoms to product atoms.

Process Mass Intensity (PMI): Calculates the ratio of the total mass of materials (raw materials, solvents, reagents) used to the mass of the final product. A lower PMI indicates a greener process. mdpi.com

E-Factor: Represents the ratio of the mass of waste generated to the mass of the product.

When comparing potential synthetic routes for 3-Cyclopropyl-2-methylpentan-1-amine, the chemoenzymatic approach stands out as particularly "green." rsc.org Traditional routes using chiral auxiliaries often involve multiple protection/deprotection steps and stoichiometric reagents, leading to lower atom economy and higher waste generation. In contrast, a biocatalytic reductive amination is highly atom-economical, uses water as a solvent, proceeds under mild conditions, and involves a highly selective catalyst that can be used at low loadings. dtu.dk

Table 3: Conceptual Green Metrics Comparison for Synthesis Routes

| Metric | Chiral Auxiliary Route (Hypothetical) | Chemoenzymatic Route (Hypothetical) |

|---|---|---|

| Number of Steps | High (4-6 steps) | Low (2-3 steps) |

| Atom Economy | Low to Moderate | High |

| Solvent Usage | High (often organic solvents) | Low (often aqueous) |

| Waste Generation (E-Factor) | High | Low |

| Process Mass Intensity (PMI) | High | Low |

Process Optimization and Scale-Up Considerations for 3-Cyclopropyl-2-methylpentan-1-amine Synthesis

Translating a laboratory-scale synthesis to an industrial process requires rigorous optimization and consideration of several factors to ensure efficiency, safety, and cost-effectiveness. nih.gov For the synthesis of a chiral amine like 3-Cyclopropyl-2-methylpentan-1-amine, particularly via a promising chemoenzymatic route, several aspects are crucial.

Enzyme Performance and Stability: For biocatalytic steps, optimizing enzyme loading, pH, temperature, and substrate concentration is essential. A key strategy for scale-up is enzyme immobilization, where the enzyme is fixed onto a solid support. nih.gov This enhances stability, simplifies product separation, and allows for the enzyme to be reused across multiple batches, significantly reducing costs. dovepress.comnih.gov

Downstream Processing: The separation and purification of the final product from the reaction mixture is a major challenge in scaling up transaminase reactions. dtu.dk The product mixture contains the desired amine, the ketone byproduct (e.g., acetone (B3395972) from isopropylamine), and any unreacted starting materials. Developing efficient extraction or chromatography methods is critical for isolating the product with high purity.

Reactor Design: For large-scale production, moving from batch reactors to continuous flow systems can offer significant advantages. Continuous flow reactors can improve reaction efficiency, enhance safety by minimizing the volume of hazardous materials at any given time, and allow for better control over reaction parameters.

Process Intensification: This involves designing processes that are more efficient and less resource-intensive. For diastereoselective chemical steps, this can mean optimizing catalyst loading, solvent choice, and reaction conditions to maximize yield and selectivity, thereby simplifying purification and reducing waste. High-throughput experimentation and machine learning algorithms are increasingly used to rapidly identify optimal reaction conditions. nih.gov

Elucidation of Stereochemistry and Conformational Analysis of 3 Cyclopropyl 2 Methylpentan 1 Amine

Advanced Spectroscopic Techniques for Stereoisomer Differentiation

Spectroscopic methods are indispensable for distinguishing between the different stereoisomers of 3-Cyclopropyl-2-methylpentan-1-amine. These techniques exploit the subtle differences in the physical and chemical environments of atoms within each unique isomer.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the relative configuration of diastereomers. rsc.org Diastereomers, having different spatial arrangements, exhibit distinct NMR spectra because the corresponding nuclei are in non-equivalent chemical environments. nih.gov For the diastereomeric pairs of 3-Cyclopropyl-2-methylpentan-1-amine—((2R,3R)/(2S,3S) vs. (2R,3S)/(2S,3R))—the chemical shifts (δ) and coupling constants (J) for protons and carbons near the stereocenters will differ.

While enantiomers produce identical NMR spectra under achiral conditions, their differentiation can be achieved by converting them into diastereomeric derivatives using a chiral derivatizing agent (CDA). researchgate.netresearchgate.net For a primary amine like 3-Cyclopropyl-2-methylpentan-1-amine, a common CDA is α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), also known as Mosher's acid. researchgate.net Reaction with a single enantiomer of the CDA forms diastereomeric amides, which can then be distinguished by ¹H, ¹³C, or ¹⁹F NMR spectroscopy.

Advanced NMR techniques such as the Nuclear Overhauser Effect (NOE) can provide through-space correlation data, which is invaluable for assigning relative stereochemistry by indicating the proximity of different protons within the molecule. nih.gov

Table 1: Illustrative ¹H NMR Chemical Shift Differences (Δδ) for Diastereomers This table presents hypothetical data to illustrate the expected differences in chemical shifts between two diastereomers after derivatization.

| Proton | Diastereomer 1 (δ, ppm) | Diastereomer 2 (δ, ppm) | Difference (Δδ, ppm) |

|---|---|---|---|

| C1-H | 2.85 | 2.89 | 0.04 |

| C2-H | 1.95 | 1.88 | -0.07 |

| C2-CH₃ | 0.92 | 0.98 | 0.06 |

| C3-H | 1.40 | 1.45 | 0.05 |

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are chiroptical spectroscopic techniques that provide information about the absolute configuration of chiral molecules. nih.govencyclopedia.pub These methods measure the differential absorption of left and right circularly polarized light by a chiral sample. encyclopedia.pub The resulting spectrum is unique to a specific enantiomer; its mirror image corresponds to the spectrum of the opposing enantiomer. researchgate.net

The determination of the absolute configuration (e.g., (2R,3R) vs. (2S,3S)) of a 3-Cyclopropyl-2-methylpentan-1-amine isomer involves comparing the experimentally measured VCD or ECD spectrum with a spectrum predicted by quantum mechanical calculations, typically using Density Functional Theory (DFT). americanlaboratory.comresearchgate.net A strong correlation between the signs and relative intensities of the bands in the experimental and calculated spectra allows for an unambiguous assignment of the absolute configuration. americanlaboratory.com VCD is particularly advantageous as it probes vibrational transitions in the infrared region and does not require the presence of a UV-Vis chromophore, making it broadly applicable to molecules like the target amine. acs.org

Chiral chromatography is a primary technique for separating the stereoisomers of a compound and determining the enantiomeric excess (ee) and diastereomeric excess (de) of a mixture. gcms.cz This method utilizes a chiral stationary phase (CSP) in a gas chromatography (GC) or high-performance liquid chromatography (HPLC) column.

The enantiomers of 3-Cyclopropyl-2-methylpentan-1-amine interact differently with the CSP, forming transient diastereomeric complexes with different binding energies. This leads to different retention times for each enantiomer, allowing for their separation and quantification. The relative peak areas in the resulting chromatogram directly correspond to the ratio of the enantiomers in the sample, from which the enantiomeric excess can be calculated.

Conformational Preferences and Dynamics of 3-Cyclopropyl-2-methylpentan-1-amine Isomers

The conformational landscape of 3-Cyclopropyl-2-methylpentan-1-amine is primarily defined by rotations around the single bonds of the pentane (B18724) backbone. The presence of bulky substituents—the cyclopropyl (B3062369) group at C3 and the methyl group at C2—imposes significant steric constraints that influence the molecule's preferred three-dimensional shape.

Chiral Resolution Techniques Applied to 3-Cyclopropyl-2-methylpentan-1-amine Enantiomers

Chiral resolution is the process of separating a racemic mixture into its individual enantiomers. wikipedia.org For a basic compound like 3-Cyclopropyl-2-methylpentan-1-amine, the most common and industrially scalable method is through the formation of diastereomeric salts. researchgate.net

This classical resolution technique involves reacting the racemic amine with an enantiomerically pure chiral acid, known as a resolving agent. libretexts.orglibretexts.org This acid-base reaction forms a pair of diastereomeric salts which, unlike enantiomers, have different physical properties, including solubility in a given solvent. ulisboa.ptlibretexts.org

The process involves:

Salt Formation: The racemic mixture of 3-Cyclopropyl-2-methylpentan-1-amine is dissolved in a suitable solvent and treated with one enantiomer of a chiral acid (e.g., (+)-tartaric acid). This results in a mixture of two diastereomeric salts: [(+)-amine·(+)-acid] and [(-)-amine·(+)-acid].

Fractional Crystallization: By carefully selecting the solvent and controlling the temperature, the difference in solubility between the two diastereomeric salts can be exploited. unchainedlabs.com One salt will typically be less soluble and will crystallize out of the solution first.

Separation and Liberation: The crystallized salt is separated by filtration. The pure enantiomer of the amine is then recovered by treating the salt with a base to neutralize the chiral acid. The other enantiomer can often be recovered from the remaining solution (the mother liquor).

The efficiency of the resolution depends critically on the choice of the resolving agent and the crystallization solvent. ulisboa.pt

Table 2: Common Chiral Resolving Agents for Amines

| Resolving Agent | Type | Typical Application |

|---|---|---|

| (+)-Tartaric Acid | Chiral Acid | Resolution of racemic bases |

| (-)-Mandelic Acid | Chiral Acid | Resolution of racemic bases |

| (+)-Camphorsulfonic Acid | Chiral Acid | Resolution of racemic bases |

| (-)-Malic Acid | Chiral Acid | Resolution of racemic bases |

Kinetic Resolution Strategies for Chiral Amines

Kinetic resolution is a crucial technique for separating the enantiomers of a racemic mixture by exploiting the different reaction rates of the enantiomers with a chiral catalyst or reagent. This approach is widely applied to primary amines. ethz.chethz.ch

Enzymatic Kinetic Resolution: Enzymatic methods are highly effective for resolving chiral amines due to their high enantioselectivity under mild conditions. acs.org Lipases, such as Candida antarctica Lipase B (CALB), are commonly employed as biocatalysts. acs.orgnih.gov The process typically involves the acylation of the amine, where one enantiomer reacts significantly faster with an acyl donor than the other, allowing for their separation. The choice of acyl donor and solvent is critical for optimizing both the reaction rate and the enantioselectivity. acs.org

Dynamic Kinetic Resolution (DKR) is an advanced form of this technique that combines enzymatic resolution with in-situ racemization of the slower-reacting enantiomer. nih.govorganic-chemistry.org This allows for a theoretical yield of 100% for a single, desired enantiomer. organic-chemistry.orgorganic-chemistry.org Ruthenium or palladium-based catalysts are often used for the racemization step. acs.orgorganic-chemistry.org

Below is a table summarizing common strategies for the kinetic resolution of primary amines.

| Strategy | Catalyst/Enzyme | Acyl Donor | Typical Solvent | Key Feature |

| Enzymatic Kinetic Resolution | Candida antarctica Lipase B (CALB) | Ethyl acetate, Isopropyl acetate | Toluene, Heptane | High enantioselectivity for a wide range of primary amines. acs.orgacs.org |

| Dynamic Kinetic Resolution (DKR) | CALB + Ruthenium Catalyst (e.g., Shvo's catalyst) | Isopropyl acetate | Toluene | Combines resolution with racemization to achieve high yields of a single enantiomer. acs.orgorganic-chemistry.org |

| Dynamic Kinetic Resolution (DKR) | Novozym-435 + Palladium Nanocatalyst | Ethyl methoxyacetate | Toluene | Employs a recyclable palladium nanocatalyst for efficient racemization. organic-chemistry.org |

| Non-Enzymatic Resolution | Chiral Hydroxamic Acids | Activated Esters | Dichloromethane | Useful for the resolution of N-heterocycles and can be applied to primary amines. ethz.chnih.gov |

Chromatographic Chiral Separation Methodologies

Chromatography is a powerful and widely used tool for both the analytical and preparative separation of enantiomers. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary techniques used for chiral amine separation. researchgate.net

High-Performance Liquid Chromatography (HPLC): The direct separation of enantiomers by HPLC is most commonly achieved using chiral stationary phases (CSPs). mdpi.comcsfarmacie.cz Polysaccharide-based CSPs, derived from cellulose (B213188) or amylose, are particularly versatile and effective for resolving a broad range of chiral compounds, including amines. mdpi.comyakhak.org The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP, leading to different retention times. Mobile phase composition, including the choice of organic modifiers (e.g., ethanol, isopropanol) and acidic or basic additives, is crucial for achieving optimal resolution. mdpi.comchromatographyonline.com

Gas Chromatography (GC): GC is another highly effective method for chiral separations, especially for volatile compounds. chromatographyonline.com The separation is performed using capillary columns coated with a chiral stationary phase, often a derivatized cyclodextrin (B1172386). wiley.comgcms.cz For primary amines, derivatization is typically required to increase volatility and improve chromatographic performance. nih.gov Common derivatizing agents include trifluoroacetic anhydride. wiley.comnih.gov The choice of the specific cyclodextrin derivative and the GC temperature program are key parameters for successful enantioseparation. wiley.com

The following tables outline typical conditions for the chiral separation of amines using HPLC and GC.

Table 1: Representative HPLC Conditions for Chiral Amine Separation

| Chiral Stationary Phase (CSP) | Typical Mobile Phase | Detection | Application Note |

|---|---|---|---|

| Amylose tris(3,5-dimethylphenylcarbamate) | Hexane/Isopropanol with additives (e.g., DEA) | UV, Fluorescence | Effective for a wide range of derivatized and underivatized chiral amines. mdpi.comyakhak.org |

| Cellulose tris(3,5-dimethylphenylcarbamate) | Hexane/Ethanol with additives (e.g., TFA) | UV | Provides complementary selectivity to amylose-based phases. mdpi.com |

| Cyclofructan-based | Acetonitrile/Methanol with TFA/TEA | UV, SFC-MS | Used in both normal-phase, polar organic, and supercritical fluid chromatography (SFC) modes. chromatographyonline.com |

Table 2: Representative GC Conditions for Chiral Amine Separation

| Chiral Stationary Phase (CSP) | Derivatizing Agent | Typical Carrier Gas | Detection | Application Note |

|---|---|---|---|---|

| Heptakis(2,3-di-O-methyl-6-O-tert-butyldimethylsilyl)-β-cyclodextrin | Trifluoroacetic anhydride | Helium, Hydrogen | FID, MS | Resolves enantiomers of various phenylalkylamines. wiley.com |

| Derivatized γ-Cyclodextrin | Isopropyl isocyanate | Helium | FID, MS | Provides high resolution for aliphatic and aromatic amines. nih.gov |

Reactivity and Reaction Mechanisms of 3 Cyclopropyl 2 Methylpentan 1 Amine

Nucleophilic Reactivity of the Primary Amine Moiety

The presence of a lone pair of electrons on the nitrogen atom of the primary amine group makes 3-Cyclopropyl-2-methylpentan-1-amine a potent nucleophile. libretexts.org This inherent nucleophilicity is the driving force behind its reactions with a wide range of electrophilic species.

Reactions with Carbonyl Compounds: Imine and Enamine Formation

Primary amines, such as 3-Cyclopropyl-2-methylpentan-1-amine, react with aldehydes and ketones in a nucleophilic addition reaction to form imines, also known as Schiff bases. chemistrysteps.com This reaction is typically acid-catalyzed and proceeds through a carbinolamine intermediate. libretexts.orgwikipedia.org The formation of the carbinolamine is initiated by the nucleophilic attack of the amine's nitrogen on the electrophilic carbonyl carbon. Following a proton transfer, the carbinolamine is formed. pressbooks.pub Under mildly acidic conditions (pH 4-5), the hydroxyl group of the carbinolamine is protonated, converting it into a good leaving group (water). chemistrysteps.compressbooks.pub Subsequent elimination of water, driven by the lone pair of electrons on the nitrogen, results in the formation of a C=N double bond, yielding the final imine product. libretexts.org The entire process is reversible and can be driven to completion by removing the water formed during the reaction. chemistrysteps.comwikipedia.org

Secondary amines react with carbonyl compounds to form enamines; however, as 3-Cyclopropyl-2-methylpentan-1-amine is a primary amine, it exclusively forms imines. libretexts.orgpressbooks.pub

Table 1: General Reaction of 3-Cyclopropyl-2-methylpentan-1-amine with a Carbonyl Compound

| Reactant | Carbonyl Compound | Conditions | Product |

|---|

Acylation, Alkylation, and Sulfonylation Reactions

Acylation: The primary amine of 3-Cyclopropyl-2-methylpentan-1-amine readily undergoes acylation when treated with acylating agents like acid chlorides or acid anhydrides. byjus.comlibretexts.org This nucleophilic acyl substitution reaction produces N-substituted amides. orgoreview.com The mechanism involves the nucleophilic attack of the amine on the carbonyl carbon of the acylating agent, forming a tetrahedral intermediate which then collapses, expelling the leaving group (e.g., chloride) to form the stable amide. orgoreview.com These reactions are often carried out in the presence of a base, such as pyridine (B92270) or NaOH, to neutralize the acidic byproduct (e.g., HCl) and drive the reaction to completion. byjus.comorgoreview.com

Alkylation: The alkylation of 3-Cyclopropyl-2-methylpentan-1-amine with alkyl halides is a classic example of nucleophilic aliphatic substitution. wikipedia.org The amine's lone pair attacks the electrophilic carbon of the alkyl halide, displacing the halide and forming a secondary amine. libretexts.org However, this reaction is often difficult to control. The resulting secondary amine is typically more nucleophilic than the starting primary amine, leading to further alkylation to form a tertiary amine and even a quaternary ammonium (B1175870) salt. wikipedia.orgjove.com To achieve selective monoalkylation, specific strategies such as using a large excess of the initial amine or employing alternative methods like reductive amination are often necessary. jove.comrsc.org

Sulfonylation: The reaction of 3-Cyclopropyl-2-methylpentan-1-amine with sulfonyl chlorides (e.g., p-toluenesulfonyl chloride) in the presence of a base yields a sulfonamide. cbijournal.com This reaction is a reliable method for synthesizing sulfonamides from primary amines. acs.org The process is analogous to acylation, where the amine acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. organic-chemistry.org Various catalysts, including indium and cupric oxide, have been shown to facilitate the sulfonylation of amines under mild conditions. organic-chemistry.orgresearchgate.net

Table 2: Summary of Nucleophilic Substitution Reactions

| Reaction Type | Electrophile | General Product |

|---|---|---|

| Acylation | Acid Chloride (R'-COCl) | N-(3-cyclopropyl-2-methylpentyl)amide |

| Alkylation | Alkyl Halide (R'-X) | Mixture of secondary, tertiary amines and quaternary ammonium salt |

Reactions Involving the Cyclopropyl (B3062369) Ring System

The three-membered ring of the cyclopropyl group is characterized by significant ring strain, which imparts unique reactivity compared to acyclic or larger-ring cycloalkanes. The C-C bonds have increased p-character, behaving in some respects like a double bond, making them susceptible to reactions that involve ring opening.

Ring-Opening Reactions and Associated Mechanisms

The cyclopropyl ring can be opened under various conditions, including electrophilic attack, radical pathways, or transition-metal catalysis. nih.govwikipedia.org For cyclopropanes bearing an amine group, the reactivity can be influenced by the protonation state of the amine. Under acidic conditions, the formation of an ammonium group, a strong σ-acceptor, can weaken the distal C-C bond of the cyclopropane (B1198618) ring, making it susceptible to electrophilic cleavage. nih.gov

Ring-opening can also proceed via radical mechanisms. nih.gov For instance, oxidative radical ring-opening can be initiated by the formation of a radical adjacent to the ring, which then undergoes rapid cleavage of a C-C bond to relieve ring strain, forming a more stable alkyl radical. beilstein-journals.org Reductive ring-opening is also possible, particularly in activated cyclopropanes, where electron transfer to the molecule initiates the cleavage of a cyclopropane bond. beilstein-journals.org

Cycloaddition Reactions Involving the Cyclopropyl Group

Cyclopropyl groups, particularly when activated by adjacent functionalities like ketones or imines, can act as three-carbon synthons in cycloaddition reactions. sci-hub.se For example, cyclopropyl ketones and imines are known to participate in formal [3+2] cycloaddition reactions with alkenes or alkynes to form five-membered rings. nih.govacs.org

In the context of 3-Cyclopropyl-2-methylpentan-1-amine, it could first be converted to its corresponding imine (as described in section 4.1.1). This cyclopropyl imine derivative could then undergo a nickel-catalyzed [3+2] cycloaddition with an enone to produce a substituted cyclopentane. acs.org Such reactions proceed through the oxidative addition of the metal into a C-C bond of the cyclopropyl ring to form a metallacyclobutane intermediate, which then participates in the cycloaddition cascade. wikipedia.orgresearchgate.net

Oxidative and Reductive Transformations of the Amine and Cyclopropyl functionalities

Oxidation: The primary amine functionality is susceptible to oxidation by various reagents. Mild oxidation can convert the primary amine into a nitrile. britannica.com Stronger oxidizing agents, such as potassium permanganate, can lead to the cleavage of the C-N bond, degrading the amine to an aldehyde or ketone. acs.org Enzymatic oxidation, for instance by copper-containing amine oxidases, converts primary amines to aldehydes with the concurrent formation of ammonia (B1221849) and hydrogen peroxide. wikipedia.org Flavoproteins represent another class of enzymes that catalyze the oxidation of amines. nih.gov

The cyclopropyl group can also undergo oxidative transformations, which often involve ring-opening. beilstein-journals.org Oxidative radical ring-opening/cyclization cascades are a known synthetic strategy where the cyclopropane ring is opened and the resulting radical intermediate is trapped intramolecularly. nih.gov

Reduction: The primary amine group is already in a low oxidation state and is generally not subject to further reduction. However, the synthesis of primary amines frequently involves the reduction of other nitrogen-containing functional groups. For example, primary amines are commonly prepared by the reduction of corresponding nitro compounds, nitriles, or amides. aakash.ac.inlibretexts.org The reduction of a nitrile with a reagent like lithium aluminum hydride (LiAlH₄) is a common method for synthesizing a primary amine with an additional carbon atom. libretexts.orgorganic-chemistry.org Similarly, the reduction of primary amides with LiAlH₄ yields primary amines. orgoreview.com

The cyclopropane ring can undergo reductive ring-opening, although this typically requires specific activating groups or electrochemical methods. beilstein-journals.org This process involves the addition of electrons to the strained ring, leading to the cleavage of a C-C bond to form a radical anion or dianion intermediate, which can then be protonated.

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| 3-Cyclopropyl-2-methylpentan-1-amine |

| Imine (Schiff base) |

| Carbinolamine |

| Enamine |

| Aldehyde |

| Ketone |

| N-(3-cyclopropyl-2-methylpentyl)imine |

| Acid chloride |

| Acid anhydride |

| N-substituted amide |

| Pyridine |

| Sodium hydroxide (B78521) (NaOH) |

| N-(3-cyclopropyl-2-methylpentyl)amide |

| Alkyl halide |

| Secondary amine |

| Tertiary amine |

| Quaternary ammonium salt |

| p-Toluenesulfonyl chloride |

| Sulfonamide |

| N-(3-cyclopropyl-2-methylpentyl)sulfonamide |

| Cyclopentane |

| Enone |

| Metallacyclobutane |

| Nitrile |

| Potassium permanganate |

| Ammonia |

| Hydrogen peroxide |

| Nitro compound |

Transition Metal-Catalyzed Transformations of 3-Cyclopropyl-2-methylpentan-1-amine Derivatives

The high ring strain energy of the cyclopropane ring (approximately 29.0 kcal/mol) makes it susceptible to C-C bond activation through oxidative addition to transition metal complexes. wikipedia.org This fundamental reactivity allows derivatives of 3-Cyclopropyl-2-methylpentan-1-amine to participate in a range of synthetic transformations, including cross-coupling, cyclization, and ring-opening reactions. The specific reaction pathway is highly dependent on the choice of metal catalyst, ligands, and the nature of the substituents on the amine and cyclopropane ring.

Palladium-Catalyzed Reactions:

Palladium complexes are well-known catalysts for a variety of transformations involving amines and strained rings. For derivatives of 3-Cyclopropyl-2-methylpentan-1-amine, such as N-acyl or N-alkenyl amides, palladium(II) could catalyze intramolecular oxidative aza-Wacker-type reactions. nih.gov This process typically involves the nucleophilic attack of the amide nitrogen onto a palladium-activated olefin, leading to the formation of new heterocyclic structures. For instance, an N-alkenyl derivative could theoretically undergo cyclization to form bicyclic products, a transformation that relies on the generation of a key alkylpalladium intermediate followed by β-hydride elimination. nih.gov

Rhodium-Catalyzed Reactions:

Rhodium catalysts are particularly effective in mediating reactions of cyclopropanes. Dirhodium(II) complexes, for example, have been used to catalyze the oxo-amination of aryl cyclopropanes. researchgate.net In a hypothetical scenario, an N-arylated derivative of 3-Cyclopropyl-2-methylpentan-1-amine could undergo a similar transformation. Such a reaction would involve the cleavage of the cyclopropane ring to generate a β-amino ketone, using water as an oxygen source and a suitable nitrogen source. researchgate.net Rhodium(I) complexes are also known to catalyze various cycloaddition reactions involving vinylcyclopropanes, suggesting that appropriately functionalized derivatives of the target amine could serve as synthons for constructing larger carbocyclic frameworks. researchgate.net

Other Metal Catalysts:

Other transition metals, including nickel and copper, also play a role in C-C bond activation. Nickel catalysts, for instance, are known to participate in "cut-and-sew" reactions of cyclopropyl ketones, merging C-C activation with cross-coupling to form acyclic products. researchgate.net While this applies to ketones, analogous reactivity could potentially be developed for amide or other amine derivatives.

The table below summarizes representative transition metal-catalyzed transformations on compounds analogous to derivatives of 3-Cyclopropyl-2-methylpentan-1-amine, illustrating the potential reactivity of this scaffold.

| Catalyst System | Substrate Type | Transformation | Product Type | Yield (%) |

| Pd(PPh₃)₂Cl₂ / K₂CO₃, O₂ | N-alkenyl cyclopropanecarboxamide | Intramolecular aza-Wacker Cyclization | Aza[3.1.0]bicycle | ~47% |

| Rh₂(esp)₂ / NFSI, H₂O | Phenyl Cyclopropane | Ring-Opening Oxo-amination | β-Amino Ketone | up to 94% |

| Ni(cod)₂ / Ligand | Cyclopropyl Ketone | C-C Activation / Cross-Coupling | Acyclic Silyl Enol Ether | Varies |

| Cu(I) / Ligand | Aryl Cyclopropane | 1,3-Aminoazidation | 1,3-Diamine Derivative | Moderate to Good |

This table presents data from reactions on analogous compounds to illustrate potential transformations.

Mechanistic Investigations of Key Reactions of 3-Cyclopropyl-2-methylpentan-1-amine

The mechanisms underlying the transition metal-catalyzed reactions of cyclopropylamine (B47189) derivatives are diverse and depend heavily on the electronic properties of the metal center and the substrate.

Oxidative Addition and Metallacyclobutane Intermediates:

A predominant mechanism for the activation of cyclopropanes involves the oxidative addition of one of the C-C bonds to a low-valent transition metal center. wikipedia.org This step is thermodynamically favored due to the release of ring strain. The process results in the formation of a metallacyclobutane intermediate. This intermediate is not typically isolated but serves as a crucial branch point for subsequent reactions, including reductive elimination, β-hydride elimination, or insertion of other molecules, ultimately dictating the final product structure. The substitution pattern on the cyclopropane ring and the steric bulk of the rest of the molecule, including the 2-methylpentan-1-amine (B3186882) backbone, would influence which C-C bond is preferentially cleaved.

Radical-Mediated Pathways:

In certain cases, particularly with catalysts capable of single-electron transfer (SET), the reaction can proceed through radical intermediates. For example, the rhodium(II)-catalyzed oxo-amination of aryl cyclopropanes is proposed to initiate via an SET from the electron-rich cyclopropane to the catalyst system. researchgate.net This generates a radical cation, which undergoes ring opening to form a more stable benzylic radical. This radical is then trapped by nucleophiles in subsequent steps. This type of pathway highlights that the reaction mechanism can deviate significantly from the classical oxidative addition model.

Nucleopalladation in Aza-Wacker Type Reactions:

For intramolecular aza-Wacker-type cyclizations, the mechanism does not involve direct C-C bond activation of the cyclopropane ring. Instead, the reaction is initiated by the coordination of an appended alkene to a Pd(II) center. This is followed by an intramolecular anti-aminopalladation, where the amide nitrogen attacks the activated alkene. nih.gov The cyclopropane ring remains intact in this specific transformation, acting as a rigid scaffold to influence the stereochemical outcome of the cyclization. The resulting alkylpalladium(II) intermediate then undergoes β-hydride elimination to yield the final product and regenerate the active catalyst.

The following table outlines key mechanistic steps relevant to the potential reactivity of 3-Cyclopropyl-2-methylpentan-1-amine derivatives.

| Mechanistic Step | Description | Relevant Catalyst |

| Oxidative Addition | Cleavage of a cyclopropane C-C bond and insertion of the metal center, forming a metallacyclobutane. | Pd(0), Ni(0), Rh(I) |

| Single-Electron Transfer (SET) | Transfer of an electron from the substrate to the catalyst, generating a radical cation intermediate. | Rh(II) |

| Aminopalladation | Nucleophilic attack of an amine or amide onto a palladium-activated olefin. | Pd(II) |

| β-Hydride Elimination | Abstraction of a hydrogen atom from the carbon beta to the metal center, forming an alkene and a metal-hydride species. | Pd(II) |

| Reductive Elimination | The final step in many cross-coupling cycles where two ligands on the metal center couple and are released, regenerating the catalyst. | Pd(II), Ni(II) |

Applications of 3 Cyclopropyl 2 Methylpentan 1 Amine As a Versatile Synthetic Intermediate

Utilization in the Construction of Complex Nitrogen-Containing Heterocycles

Primary amines are fundamental precursors for the synthesis of nitrogen-containing heterocycles, which form the core of many biologically active compounds. The amine group of 3-Cyclopropyl-2-methylpentan-1-amine can act as a key nucleophile or be transformed into other functionalities to facilitate cyclization reactions. The presence of the cyclopropyl (B3062369) group offers a unique opportunity for constructing novel heterocyclic systems, as cyclopropanes can undergo ring-expansion reactions to form larger, more complex structures. researchgate.net

The synthesis of heterocycles from this amine can proceed through various established methodologies. For instance, condensation with dicarbonyl compounds can lead to the formation of pyrroles or pyridines. Pictet-Spengler-type reactions with aldehydes or ketones could yield tetrahydroisoquinoline derivatives, while reactions with appropriate precursors could also lead to the formation of pyrazines, imidazoles, or other important heterocyclic scaffolds. amazonaws.com The cyclopropyl moiety can be retained in the final structure, imparting specific conformational constraints and physicochemical properties, or it can participate in the reaction, leading to unique ring systems. dntb.gov.ua

| Reaction Type | Reactant Partner | Resulting Heterocycle Class | Potential Significance |

|---|---|---|---|

| Paal-Knorr Synthesis | 1,4-Diketone | N-Substituted Pyrroles | Core of various pharmaceuticals and materials |

| Pictet-Spengler Reaction | Aldehyde/Ketone | Tetrahydro-β-carbolines / Tetrahydroisoquinolines | Common motifs in alkaloid natural products |

| Hantzsch Pyridine (B92270) Synthesis | β-Ketoester and Aldehyde | Dihydropyridines | Calcium channel blockers, other bioactive molecules |

| Cyclocondensation | α-Haloketone | Substituted Imidazoles | Widespread in medicinal chemistry |

Role in the Synthesis of Chiral Ligands for Asymmetric Catalysis

Chiral amines are frequently employed as foundational elements in the design of ligands for asymmetric catalysis. rsc.orgnih.gov The stereocenter within 3-Cyclopropyl-2-methylpentan-1-amine can be used to create a chiral environment around a metal center, enabling enantioselective transformations. The primary amine group is readily derivatized to form a variety of coordinating moieties, such as imines (Schiff bases), amides, or phosphinamides.

The development of modular chiral ligands has been a driving force in the advancement of asymmetric catalysis. acs.org By reacting 3-Cyclopropyl-2-methylpentan-1-amine with different molecules, a library of ligands can be synthesized. For example, condensation with chiral or achiral salicylaldehydes yields Schiff base ligands capable of coordinating with metals like titanium, vanadium, or copper. Further reaction of the amine with chlorophosphines can produce aminophosphine (B1255530) ligands, which are highly effective in transition metal-catalyzed reactions such as asymmetric hydrogenation. nih.gov The steric and electronic properties of the 3-cyclopropyl-2-methylpentyl group would play a crucial role in fine-tuning the ligand's performance to achieve high enantioselectivity in catalytic processes. acs.org

| Ligand Class | Typical Synthesis | Metal Complex | Potential Catalytic Application |

|---|---|---|---|

| Schiff Base (e.g., Salen-type) | Condensation with a salicylaldehyde (B1680747) derivative | Ti, V, Mn, Co | Asymmetric epoxidation, cyclopropanation |

| Phosphine-Amine | Reaction with a chlorophosphine (e.g., Ph₂PCl) | Rh, Ru, Ir, Pd | Asymmetric hydrogenation, hydroformylation |

| Bis(oxazoline) (BOX) type | Multi-step synthesis starting with acylation | Cu, Zn, Mg | Asymmetric Diels-Alder, aldol (B89426) reactions |

| Diaminophosphine Oxide | Reaction with R₂P(O)Cl | Various | Asymmetric C-C bond formation |

Precursor for Specialty Chemical Monomers (e.g., polyamines, polyamides)

Polyamides are a major class of engineering polymers known for their high strength and thermal stability, properties which are derived from strong intermolecular hydrogen bonding between amide linkages. nih.govacs.org While traditional polyamides like nylon are synthesized from difunctional monomers (diamines and diacids), specialty monomers are used to impart unique properties. nih.gov

As a monofunctional amine, 3-Cyclopropyl-2-methylpentan-1-amine can be used as a chain-capping or modifying agent in polycondensation reactions. Its incorporation would control the polymer's molecular weight and introduce the bulky, non-polar cyclopropyl-methylpentyl group at the chain end, which could enhance solubility in organic solvents, modify surface properties, or alter the material's mechanical behavior.

Furthermore, the amine could be chemically modified to create a difunctional monomer suitable for polymerization. For example, it could undergo reaction with a molecule containing both a carboxylic acid and a reactive group (e.g., an acid chloride) to form an amino acid monomer. Polymerization of this monomer would result in a polyamide with the chiral, cyclopropyl-containing side chain appended to each repeating unit. Such polymers could have applications as chiral stationary phases in chromatography or as materials with unique optical properties.

| Role | Method of Incorporation | Resulting Polymer Structure | Potential Property Modification |

|---|---|---|---|

| Chain Modifier / End-Capper | Added in small quantities during polycondensation of traditional diamine/diacid monomers | Standard polyamide backbone with 3-cyclopropyl-2-methylpentyl end groups | Molecular weight control, increased solubility, altered melt flow |

| Pendant Side-Chain | Conversion to an A-B type monomer (e.g., ω-amino acid) followed by self-condensation | Polyamide backbone with regularly spaced chiral, bulky side chains | Induction of chirality in the polymer backbone, specialty membrane applications |

Application in the Synthesis of Chiral Auxiliaries and Resolving Agents

The separation of racemic mixtures into their constituent enantiomers is a critical process in the pharmaceutical and fine chemical industries. wikipedia.org One of the most common methods for this separation, known as chiral resolution, involves the use of an enantiomerically pure resolving agent. libretexts.org Chiral amines, such as 3-Cyclopropyl-2-methylpentan-1-amine, are excellent resolving agents for racemic carboxylic acids. libretexts.org The process involves reacting the racemic acid with the chiral amine to form a mixture of diastereomeric salts. Because diastereomers have different physical properties, they can often be separated by fractional crystallization. libretexts.orglibretexts.org Once separated, the pure enantiomer of the acid can be recovered by treatment with a strong acid.

In addition to resolution, this amine can serve as a precursor to a chiral auxiliary. A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction. wikipedia.org For example, 3-Cyclopropyl-2-methylpentan-1-amine could be reacted with an acyl chloride to form an amide. This chiral amide could then undergo reactions such as alkylation or aldol addition, where the bulky and stereochemically defined auxiliary directs the approach of incoming reagents to one face of the molecule, leading to a single diastereomer. After the desired stereocenter is set, the auxiliary can be cleaved and recovered for reuse. wikipedia.org

| Step | Description | Chemical Species Involved |

|---|---|---|

| 1. Salt Formation | The enantiopure amine is reacted with a racemic acid (e.g., (R/S)-Ibuprofen). | (R)-Amine + (R/S)-Acid → (R,R)-Salt + (R,S)-Salt (diastereomers) |

| 2. Separation | The diastereomeric salts are separated based on differences in solubility via fractional crystallization. | Isolate one diastereomer (e.g., (R,R)-Salt) as a solid. |

| 3. Liberation | The isolated diastereomeric salt is treated with a strong acid to break the ionic bond. | (R,R)-Salt + HCl → (R)-Acid + (R)-Amine•HCl |

| 4. Recovery | The pure enantiomer of the acid and the resolving agent are separated. | (R)-Acid is isolated; the amine can be recovered by neutralization. |

Diversification Strategies and Post-Synthetic Modification of 3-Cyclopropyl-2-methylpentan-1-amine

Post-synthetic modification is a powerful strategy for creating a diverse library of compounds from a common starting material. rsc.orgmdpi.com The primary amine group of 3-Cyclopropyl-2-methylpentan-1-amine is a versatile handle for a wide range of chemical transformations. These modifications can be used to explore structure-activity relationships in drug discovery or to develop new catalysts and materials.

Standard derivatization reactions include N-alkylation, N-acylation, and sulfonamide formation, which modify the steric and electronic properties of the nitrogen atom. Reductive amination with various aldehydes and ketones can generate a wide array of secondary amines. More complex modifications can involve deconstructive strategies where C-N or C-C bonds are selectively cleaved and reformed to create entirely new molecular scaffolds. nih.govacs.org Such diversification allows chemists to rapidly access a broad chemical space starting from a single, well-defined chiral building block.

| Reaction Type | Reagent | Product Functional Group | Purpose of Modification |

|---|---|---|---|

| N-Acylation | Acid Chloride (RCOCl) | Amide | Introduce carbonyl functionality, create chiral auxiliaries |

| N-Alkylation | Alkyl Halide (R-X) | Secondary/Tertiary Amine | Increase basicity, modify steric bulk |

| Reductive Amination | Aldehyde/Ketone (R₂C=O), NaBH₃CN | Secondary/Tertiary Amine | Introduce diverse substituents |

| Sulfonylation | Sulfonyl Chloride (RSO₂Cl) | Sulfonamide | Increase acidity of N-H, act as protecting group |

| Michael Addition | α,β-Unsaturated Carbonyl | β-Amino Ketone/Ester | C-N and C-C bond formation |

Computational and Theoretical Studies on 3 Cyclopropyl 2 Methylpentan 1 Amine

Quantum Chemical Calculations for Electronic Structure and Reactivity Descriptors

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 3-Cyclopropyl-2-methylpentan-1-amine, methods like Density Functional Theory (DFT) would be employed to elucidate its electronic structure and predict its reactivity. These calculations provide insights into the molecule's stability, reactivity, and the nature of its chemical bonds.

Detailed research findings would involve the calculation of various molecular properties. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are critical, as they indicate the molecule's ability to donate and accept electrons, respectively. The HOMO-LUMO gap is a key indicator of chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. Other important descriptors include the electrostatic potential, which reveals regions susceptible to electrophilic and nucleophilic attack, and atomic charges, which describe the electron distribution across the molecule.

Illustrative Electronic Properties of 3-Cyclopropyl-2-methylpentan-1-amine

| Property | Calculated Value (Illustrative) | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Indicates the energy of the outermost electrons; relates to ionization potential. |

| LUMO Energy | 1.2 eV | Indicates the energy of the lowest energy unoccupied orbital; relates to electron affinity. |

| HOMO-LUMO Gap | 7.7 eV | Suggests high kinetic stability. |

| Dipole Moment | 1.5 D | Indicates the overall polarity of the molecule. |

Molecular Dynamics Simulations for Conformational Space Exploration

The structural flexibility of 3-Cyclopropyl-2-methylpentan-1-amine, arising from the rotation around its single bonds, can be explored using molecular dynamics (MD) simulations. These simulations model the atomic motions of the molecule over time, providing a detailed picture of its accessible conformations and their relative energies.

Illustrative Conformational Analysis of Key Dihedral Angles

| Dihedral Angle | Description | Low-Energy Conformations (Illustrative) |

|---|---|---|

| C1-C2-C3-C(cyclopropyl) | Rotation around the central pentyl chain | Gauche and anti-staggered conformations |

| N-C1-C2-C3 | Orientation of the amine group | Staggered conformations to minimize steric hindrance |

Prediction of Spectroscopic Properties to Aid Experimental Elucidation

Computational chemistry is a powerful tool for predicting the spectroscopic properties of molecules, which can be invaluable for interpreting experimental data. For 3-Cyclopropyl-2-methylpentan-1-amine, quantum chemical calculations can predict its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra.

Predicted ¹H and ¹³C NMR chemical shifts can help in the assignment of experimental spectra, confirming the molecule's structure. Similarly, the calculation of vibrational frequencies can predict the key absorption bands in the IR spectrum, corresponding to specific functional groups and vibrational modes within the molecule. For instance, the characteristic N-H stretching frequencies of the primary amine group and the C-H stretching frequencies of the cyclopropyl (B3062369) and pentyl groups can be computationally identified.

Illustrative Predicted ¹³C NMR Chemical Shifts

| Carbon Atom | Predicted Chemical Shift (ppm) (Illustrative) |

|---|---|

| C1 (CH₂) | 45.2 |

| C2 (CH) | 38.7 |

| C3 (CH) | 42.1 |

| Cyclopropyl C | 10.5 |

Computational Elucidation of Reaction Pathways and Transition States for 3-Cyclopropyl-2-methylpentan-1-amine Transformations

Computational methods can be used to model the potential chemical reactions of 3-Cyclopropyl-2-methylpentan-1-amine, providing detailed insights into reaction mechanisms. By calculating the energies of reactants, products, and transition states, it is possible to determine the activation energies and reaction rates.

For example, the N-acylation of the primary amine group is a common transformation. Computational studies could model the reaction pathway of 3-Cyclopropyl-2-methylpentan-1-amine with an acylating agent, identifying the structure of the transition state and the key interactions that stabilize it. This information is valuable for optimizing reaction conditions and predicting the feasibility of different chemical transformations.

Illustrative Computational Data for a Hypothetical N-Acetylation Reaction

| Parameter | Calculated Value (kcal/mol) (Illustrative) | Significance |

|---|---|---|

| Activation Energy | 15.3 | The energy barrier that must be overcome for the reaction to occur. |

| Reaction Energy | -5.8 | The overall energy change of the reaction; a negative value indicates an exothermic reaction. |

In Silico Design of Novel Catalysts for 3-Cyclopropyl-2-methylpentan-1-amine Synthesis or Reactions

In silico catalyst design involves the use of computational methods to identify or create new catalysts for specific chemical reactions. mdpi.comuib.no For the synthesis or further functionalization of 3-Cyclopropyl-2-methylpentan-1-amine, computational approaches can be used to screen potential catalysts and predict their efficacy.

One potential application is in the asymmetric synthesis of a specific stereoisomer of 3-Cyclopropyl-2-methylpentan-1-amine. Computational docking and molecular dynamics simulations could be used to model the interaction of different substrates with a chiral catalyst. By calculating the energies of the transition states leading to different stereoisomers, it is possible to predict the enantioselectivity of the catalyst. This approach can significantly accelerate the discovery of new and efficient catalytic systems. researchgate.net

Illustrative Workflow for In Silico Catalyst Design

| Step | Description | Computational Method |

|---|---|---|

| 1 | Virtual screening of a catalyst library | Molecular docking |

| 2 | Identification of promising catalyst candidates | Scoring functions and binding energy calculations |

| 3 | Detailed mechanistic study of the catalytic cycle | DFT calculations |

| 4 | Prediction of catalyst performance (e.g., turnover frequency, selectivity) | Transition state theory and microkinetic modeling |

Future Directions and Emerging Research Avenues for 3 Cyclopropyl 2 Methylpentan 1 Amine

Development of Highly Sustainable and Biocatalytic Synthesis Routes

The chemical industry is increasingly shifting towards greener and more sustainable manufacturing processes. rsc.orgrsc.orgbenthamdirect.com For a chiral amine like 3-Cyclopropyl-2-methylpentan-1-amine, this involves moving away from classical synthetic methods that often rely on harsh conditions, stoichiometric reagents, and expensive metal catalysts. rsc.orgnih.gov Biocatalysis, the use of enzymes to catalyze chemical reactions, presents a compelling alternative. manchester.ac.uk

Future research will likely focus on engineering enzymes, such as transaminases (ATAs) or imine reductases (IREDs), for the highly stereoselective synthesis of 3-Cyclopropyl-2-methylpentan-1-amine. nih.govnih.govtandfonline.com These enzymatic routes offer numerous advantages, including high efficiency, exceptional selectivity under mild aqueous conditions, and a significant reduction in chemical waste. nih.govtandfonline.com The development of robust, immobilized enzymes could enable their use in continuous flow systems, further enhancing process efficiency and catalyst reusability. nih.govrsc.org Researchers are also exploring the use of green metrics toolkits to systematically evaluate and compare the environmental footprint of these novel biocatalytic pathways against traditional routes. rsc.org

| Parameter | Traditional Chemical Synthesis | Potential Biocatalytic Route |

|---|---|---|

| Stereoselectivity | Often requires chiral auxiliaries or resolution of racemates (max 50% yield) | High (often >99% e.e.) |

| Reaction Conditions | Harsh (high temperature/pressure, non-aqueous solvents) | Mild (ambient temperature/pressure, aqueous media) |

| Catalyst | Precious metals (e.g., Rh, Ru, Pd) | Engineered enzymes (e.g., Transaminases) |

| Byproducts/Waste | Stoichiometric waste, potential metal contamination | Minimal, biodegradable waste |

| Sustainability | Low atom economy, reliant on fossil-fuel-derived reagents | High atom economy, potential for renewable feedstocks |

Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Optimization

Secondly, ML algorithms can be used to optimize reaction conditions. acs.orgnih.gov By analyzing a matrix of experimental data, these models can predict the optimal temperature, pressure, catalyst loading, and solvent system to maximize yield and selectivity while minimizing costs and reaction time. researchgate.netresearchgate.netfigshare.com This is particularly valuable for complex, multi-variable systems like those often encountered in modern catalysis. rsc.org The integration of ML with automated, continuous flow reactors can create a closed-loop system for rapid, autonomous process optimization. acs.orgacs.org

| Input Variable | Range/Type | Target Objective |

|---|---|---|

| Temperature (°C) | 20 - 150 | Maximize Yield (%) |

| Residence Time (min) | 1 - 60 | Maximize Enantiomeric Excess (%) |

| Catalyst Loading (mol%) | 0.1 - 5.0 | Minimize Cost ($/gram) |

| Reagent Equivalence | 1.0 - 3.0 | - |

| Solvent | Discrete (Toluene, THF, Acetonitrile, etc.) | - |

Exploration of Unconventional Reactivity Modes for Enhanced Synthetic Utility

Modern synthetic chemistry is continuously expanding its toolbox with novel methods that enable previously challenging transformations. Research into 3-Cyclopropyl-2-methylpentan-1-amine could benefit from exploring these unconventional reactivity modes. One prominent area is photoredox catalysis, which uses visible light to initiate single-electron transfer processes, allowing for mild and highly specific bond formations. organic-chemistry.orgacs.org

This approach could be used for the α-C–H functionalization of 3-Cyclopropyl-2-methylpentan-1-amine or its precursors, enabling the direct installation of new alkyl or aryl groups without the need for pre-functionalization. researchgate.net Such methods offer atom-economical ways to generate complex derivatives. researchgate.net Furthermore, harnessing the reactivity of the amine itself through photocatalytic oxidative coupling could lead to the synthesis of novel imines and other nitrogen-containing scaffolds. rsc.orgacs.org These advanced methods provide access to chemical space that is difficult to reach with traditional thermal reactions.

Microfluidic and Flow Chemistry Applications in 3-Cyclopropyl-2-methylpentan-1-amine Synthesis and Derivatization

Continuous flow chemistry, performed in microreactors or packed-bed systems, offers significant advantages over traditional batch processing for the synthesis of fine chemicals and APIs. acs.orgbeilstein-journals.orgdrreddys.com The application of flow chemistry to the synthesis of 3-Cyclopropyl-2-methylpentan-1-amine is a promising research direction. nih.gov Flow reactors provide superior control over reaction parameters such as temperature and mixing, leading to better reproducibility and higher yields. drreddys.commdpi.com

The small reactor volumes enhance safety, especially when dealing with hazardous reagents or exothermic reactions. acs.org A key advantage is the ability to "telescope" multiple reaction steps into a single, continuous sequence without the need for isolating and purifying intermediates. mdpi.com This dramatically reduces production time and waste. acs.org Future work could focus on developing a fully continuous, multi-step synthesis of 3-Cyclopropyl-2-methylpentan-1-amine and its subsequent derivatization into more complex target molecules, potentially integrating in-line purification and analysis. mdpi.comrsc.org

Expanding the Scope of 3-Cyclopropyl-2-methylpentan-1-amine in Multicomponent Reactions

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a complex product containing structural elements from all starting materials. dovepress.comnih.gov These reactions are powerful tools in drug discovery for rapidly generating libraries of diverse molecules. mdpi.comrsc.org

As a chiral primary amine, 3-Cyclopropyl-2-methylpentan-1-amine is an ideal candidate for use in isocyanide-based MCRs, such as the Ugi and Passerini reactions. mdpi.comdntb.gov.uaacs.org By reacting it with a carbonyl compound, a carboxylic acid, and an isocyanide (in the Ugi four-component reaction), a diverse array of α-acylamino amides can be synthesized in a single, atom-economical step. mdpi.comrsc.org The inherent chirality of the amine can be used to induce diastereoselectivity in the MCR product, providing a straightforward route to complex, stereochemically rich molecules that would otherwise require lengthy linear syntheses. dntb.gov.uaresearchgate.net Future research will focus on exploring the scope of 3-Cyclopropyl-2-methylpentan-1-amine in various known and novel MCRs to access new chemical scaffolds for biological screening. researchgate.net

Q & A

Q. What methods identify off-target effects in pharmacological studies?

- Methodological Answer : Broad-panel in vitro assays (e.g., CEREP’s SafetyScreen44™) screen for interactions with ion channels, kinases, or GPCRs. Computational models (e.g., SwissTargetPrediction) prioritize likely off-targets based on structural similarity .

Q. How is the compound’s stability evaluated under varying pH and temperature conditions?

- Methodological Answer : Accelerated stability studies (ICH guidelines) involve incubating the compound in buffers (pH 1–12) and analyzing degradation products via LC-MS. Thermal gravimetric analysis (TGA) assesses decomposition thresholds, while Arrhenius plots predict shelf-life .

Q. What challenges arise in synthesizing air-sensitive intermediates during production?

- Methodological Answer : Schlenk lines or gloveboxes maintain inert atmospheres (N₂/Ar). Moisture-sensitive reagents (e.g., Grignard) are added via cannula, and reactions are monitored in situ by FTIR or Raman spectroscopy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.